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Compound of Interest

Compound Name: 1-Cbz-2-piperidinecarboxylic acid

Cat. No.: B7767176 Get Quote

An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic Acid: Synthesis,

Characterization, and Application

Executive Summary
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is a pivotal chiral building block in modern synthetic

chemistry, particularly within pharmaceutical and materials science research. As the N-

carboxybenzyl (Cbz) protected form of (S)-pipecolic acid, it offers chemists a stable, versatile

intermediate for the stereoselective synthesis of complex molecules. This guide provides a

comprehensive technical overview of its core properties, a validated synthesis protocol,

detailed analytical characterization methods, and its strategic applications in drug development.

By explaining the causality behind experimental choices and grounding all claims in

authoritative sources, this document serves as a practical resource for researchers and

scientists.

Introduction: The Significance of a Protected Chiral
Scaffold
The utility of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid stems from its parent molecule, (S)-

pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic cyclic amino acid.[1] The rigid

piperidine ring is a common structural motif in numerous natural products and

pharmacologically active compounds, imparting specific conformational constraints that can

enhance binding affinity to biological targets.
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However, the nucleophilic secondary amine within the pipecolic acid scaffold presents a

challenge during synthesis, as it can undergo unwanted side reactions. The introduction of the

carboxybenzyl (Cbz or Z) protecting group is a classic and robust strategy to temporarily mask

this reactivity. This protection allows chemists to perform selective modifications on the

carboxylic acid moiety or other parts of a larger molecule without interference from the amine.

The Cbz group is favored for its stability under a wide range of reaction conditions and its

clean, predictable removal via catalytic hydrogenation.

Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to

its effective use in the laboratory. The key identifiers and characteristics of (S)-(-)-1-Cbz-2-
piperidinecarboxylic acid are summarized below.

Property Value Source(s)

CAS Number 28697-11-2 [2][3][4]

Molecular Formula C₁₄H₁₇NO₄ [2][5]

Molecular Weight 263.29 g/mol [2]

Synonyms
N-Cbz-(S)-pipecolinic acid, Z-

(S)-pipecolic acid
[4][5]

Melting Point 111-115 °C

Optical Rotation
[α]²²/D −59° (c = 2 in acetic

acid)

Appearance White to off-white solid

Storage Temperature 2-8°C [5]

Synthesis and Purification Workflow
The synthesis of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid is typically achieved via a

Schotten-Baumann reaction, a reliable method for acylating amines. This protocol details the

N-protection of commercially available (S)-pipecolic acid.
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Synthesis Workflow Diagram
Phase 1: Reactant Preparation

Phase 2: N-Protection Reaction

Phase 3: Work-up and Isolation

Phase 4: Purification

Dissolve (S)-Pipecolic Acid
and NaOH in Water

Cool solution to 0°C
(Ice Bath)

Exothermic Control

Slowly add Benzyl Chloroformate (Cbz-Cl)
and 2M NaOH solution simultaneously

Controlled Addition

Maintain pH ~9-10 and Temp < 5°C

Maintain Conditions

Stir for 2-3 hours at 0°C,
then warm to Room Temperature

Reaction Completion

Wash with Diethyl Ether
to remove unreacted Cbz-Cl

Impurity Removal

Acidify aqueous layer to pH ~2
with cold 1M HCl

Product Precipitation

Precipitated product appears

Collect solid via Vacuum Filtration

Isolation

Wash with cold Water

Dry under vacuum
to yield final product

Click to download full resolution via product page
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Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.

Detailed Experimental Protocol
Materials:

(S)-Pipecolic acid

Benzyl chloroformate (Cbz-Cl)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), 1M solution

Diethyl ether

Deionized water

Ice

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-pipecolic

acid (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with vigorous

stirring.

N-Protection Reaction: While maintaining the temperature below 5°C, slowly and

simultaneously add benzyl chloroformate (1.1 eq) and a 2M NaOH solution dropwise. The

rate of NaOH addition should be controlled to maintain the reaction pH between 9 and 10.

Expert Insight:Simultaneous addition is critical. Adding Cbz-Cl to a highly basic solution

risks its rapid hydrolysis. Maintaining a moderately basic pH ensures the amine remains

deprotonated and nucleophilic for an efficient reaction while minimizing Cbz-Cl

degradation.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2-3

hours, then let it warm to room temperature and stir for an additional hour. The reaction can

be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl

ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

Precipitation: Return the aqueous layer to a beaker, cool in an ice bath, and acidify to a pH of

~2 by slowly adding cold 1M HCl with stirring. A white precipitate of the product will form.

Trustworthiness Check:Precipitation from a cold, acidified solution is a self-validating

purification step. The product is an acid and thus insoluble in acidic aqueous media, while

the starting material and salt byproducts remain dissolved.

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake

thoroughly with cold deionized water to remove residual salts. Dry the product under high

vacuum to a constant weight.

Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. Standard analytical

techniques include:

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. Expect to

see characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the

benzylic CH₂ protons (~5.1 ppm), and the aliphatic protons of the piperidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR for full structural

elucidation, showing distinct signals for the carbonyl carbons (acid and carbamate) and the

aliphatic and aromatic carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups.

Look for a broad O-H stretch from the carboxylic acid, a strong C=O stretch from the

carbamate (~1690 cm⁻¹), and another C=O stretch from the carboxylic acid (~1740 cm⁻¹).

Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) in

negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈
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262.1.

Chiral HPLC (High-Performance Liquid Chromatography): Essential for confirming

enantiomeric purity, ensuring that no racemization occurred during the synthesis.

Applications in Drug Development and Synthesis
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is not an active pharmaceutical ingredient itself but

rather a high-value intermediate. Its primary application is as a constrained chiral building block

for synthesizing more complex molecules.

Peptidomimetics: The rigid piperidine scaffold is used to create peptidomimetics, compounds

that mimic the structure of natural peptides but with improved stability and bioavailability. The

Cbz-protected acid can be coupled with other amino acids or amines using standard peptide

coupling reagents (e.g., EDC, HOBt).

Asymmetric Synthesis: It serves as a chiral starting material for the synthesis of complex

natural products and pharmaceutical agents where the (S)-piperidine core is a key

pharmacophore.

Chiral Ligand Development: The molecule can be elaborated into chiral ligands used for

asymmetric catalysis, a cornerstone of modern pharmaceutical manufacturing.

Strategic Deprotection
The ultimate value of the Cbz group lies in its facile removal. The most common and effective

method is catalytic hydrogenation.

Protocol:

Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl

acetate).

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

room temperature.
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Monitor the reaction by TLC. Upon completion, the reaction is filtered through Celite to

remove the catalyst.

Evaporation of the solvent yields the deprotected (S)-pipecolic acid, with toluene and carbon

dioxide as the only byproducts, making for a very clean reaction.

Safety and Handling
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is classified as an irritant, causing skin, eye, and

respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-

ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place as

recommended (2-8°C).[5]

Conclusion
(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is a cornerstone chiral building block that provides a

robust solution for introducing the valuable (S)-pipecolic acid scaffold into complex molecular

architectures. Its straightforward synthesis, stability, and clean deprotection protocol ensure its

continued and widespread use in the demanding field of pharmaceutical research and

development. This guide has provided the essential technical framework for its synthesis,

characterization, and strategic implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [CAS number and molecular weight of (S)-(-)-1-Cbz-2-
piperidinecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7767176#cas-number-and-molecular-weight-of-s-1-
cbz-2-piperidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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